molecular formula C10H10O3 B8714416 2-Oxo-3-phenylbutanoic acid

2-Oxo-3-phenylbutanoic acid

Cat. No. B8714416
M. Wt: 178.18 g/mol
InChI Key: AXLLOSUYAVXOIN-UHFFFAOYSA-N
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Patent
US05028738

Procedure details

Example 14 was repeated except that 4.0 ml (9.0 mmoles) of a 2.25N aqueous solution of potassium hydroxide was used instead of lithium hydroxide as a base, and 8 ml of tetrahydrofuran was used as a solvent. A mixture of 2-oxo-3-phenylbutanoic acid (65 %) and 2-oxo-3-methyl-3-phenylbutanoic acid (11 %) was obtained.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[O:3]=[C:4]([CH:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH3:9])[C:5]([OH:7])=[O:6].O1CCC[CH2:17]1>>[O:3]=[C:4]([C:8]([CH3:17])([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH3:9])[C:5]([OH:7])=[O:6] |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C(=O)O)C(C)C1=CC=CC=C1
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)O)C(C)(C1=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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